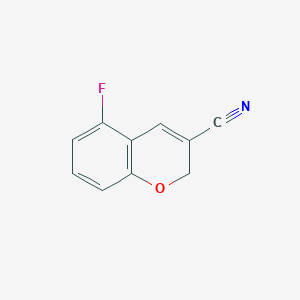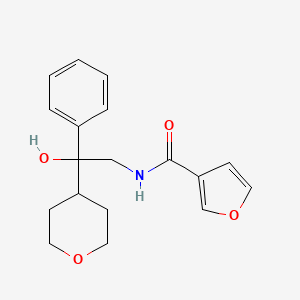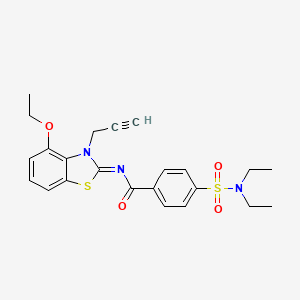![molecular formula C14H17ClN2O3S B2885519 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine CAS No. 925397-97-3](/img/structure/B2885519.png)
1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine” is a complex organic molecule that contains a piperazine ring, which is a common feature in many biologically active compounds . The molecule also contains a chloroacetyl group (ClCH₂CO-) and a phenylvinylsulfonyl group, both of which are significant in chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions between acyl chlorides and alcohols , and between acyl chlorides and amines . These reactions involve nucleophilic addition/elimination mechanisms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the chloroacetyl and phenylvinylsulfonyl groups. Acyl chlorides, such as chloroacetyl chloride, are known to be highly reactive and can undergo a variety of reactions, including nucleophilic addition/elimination reactions with alcohols and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Acyl chlorides, such as chloroacetyl chloride, are typically colorless to yellowish liquids with a strong, pungent odor .Wissenschaftliche Forschungsanwendungen
Adenosine A2B Receptor Antagonists
A new series of compounds, including derivatives similar to 1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine, were designed and characterized for their potential as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, with some exhibiting significant potency. This research indicates the potential application of such compounds in the development of treatments for conditions mediated by the A2B adenosine receptor, such as inflammatory diseases. The most potent compounds identified include 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine, which show promise as pharmacological tools for selective labeling and research on adenosine receptors (Borrmann et al., 2009).
Antibacterial Agents
Research into N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, closely related to the compound of interest, demonstrated their suitability as antibacterial agents. These derivatives showed effective inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli, offering insights into the development of new antibacterial drugs with moderate cytotoxicity. This highlights the potential of piperazine derivatives in combating bacterial infections (Abbasi et al., 2020).
Cancer Cell Proliferation Inhibitors
A series of 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MDA-MB-231 breast cancer cells. One of the compounds showed significant inhibitory activity, pointing to the therapeutic potential of these derivatives in cancer treatment. This study underscores the utility of piperazine derivatives in the search for new chemotherapeutic agents (Kumar et al., 2007).
Antimicrobial Activity
Novel N-substituted piperazine derivatives containing the sulfonyloxy aniline moiety were synthesized and demonstrated to possess antimicrobial activity. These compounds, prepared through a series of chemical reactions, highlight the versatility of piperazine derivatives in developing new antimicrobial agents. The study provides valuable insights into the structure-activity relationships of these compounds (Patel et al., 2004).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
A study on peptides containing an n-terminal 2-chloroacetyl group (a structural component of the compound ) suggests that these compounds may undergo thioether macrocyclization . This process could potentially lead to the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical processes .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors like ph .
Result of Action
Chalcone derivatives containing sulfonyl piperazine have shown excellent activity in inhibiting plant bacteria and fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can influence the rate of hydrolysis of similar compounds, accelerating the reaction at physiological pH .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-12-14(18)16-7-9-17(10-8-16)21(19,20)11-6-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENJHLKSCRYIBJ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2885439.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2885443.png)

![N-[(3,5-Diethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2885446.png)
![N-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2885447.png)
![N-(2,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2885448.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2885449.png)

![1,3-dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2885452.png)


![N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2885456.png)
![8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2885459.png)